molecular formula C17H19N5O B6577312 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2181944-51-2

4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6577312
CAS No.: 2181944-51-2
M. Wt: 309.4 g/mol
InChI Key: GCKOQEUOYZBOPO-UHFFFAOYSA-N
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Description

4-{[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile is a small organic molecule featuring a benzonitrile core linked via a methylene (–CH2–) bridge to a piperazine ring. The piperazine moiety is substituted at the 4-position with a 4-methoxypyrimidin-2-yl group. The methoxy group on the pyrimidine ring enhances solubility and may influence binding affinity, while the benzonitrile group contributes to rigidity and electronic effects .

Properties

IUPAC Name

4-[[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-23-16-6-7-19-17(20-16)22-10-8-21(9-11-22)13-15-4-2-14(12-18)3-5-15/h2-7H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKOQEUOYZBOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form the intermediate 4-(4-methoxypyrimidin-2-yl)piperazine.

    Coupling with Benzonitrile: The intermediate is then coupled with a benzonitrile derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-{[4-(4-hydroxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile.

    Reduction: Formation of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Linkers

The compound belongs to a broader class of benzonitrile derivatives featuring nitrogen-containing heterocycles. Key structural analogues include:

Compound Name Core Structure Substituent on Piperazine/Piperidine Key Structural Differences
Target Compound Benzonitrile + methylene-piperazine 4-Methoxypyrimidin-2-yl Reference structure
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Benzonitrile + carbonyl-piperidine 4-Methoxypyridin-2-yl (via amino linkage) Carbonyl bridge reduces flexibility compared to methylene; pyridine vs. pyrimidine
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Benzonitrile + piperidine-piperidine Piperidin-1-yl Dual piperidine rings (chair conformation); lacks aromatic substituent
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile Benzonitrile + methylene-pyrazole 4-Amino-3-methylpyrazole Pyrazole ring (5-membered) instead of piperazine; altered H-bonding potential

Key Observations :

  • Aromatic Substituents : The 4-methoxypyrimidin-2-yl group offers a larger aromatic surface than the 4-methoxypyridine in , favoring π-π interactions with hydrophobic pockets.
  • Ring Conformation : Piperidine rings in adopt chair conformations, whereas the piperazine in the target compound may adopt different conformations due to the pyrimidine substituent, affecting target engagement .
Cytotoxicity and Potency

Evidence from piperazinyl derivatives highlights the impact of substituents on biological activity:

  • Acetyl vs. Benzoyl Groups : Piperazine derivatives with 4-acetyl groups (e.g., compound 9 in ) exhibit IC₅₀ values of 1.84 mM (HCT116 cells), while bulkier 4-benzoyl analogues (e.g., compound 29 ) show reduced potency (IC₅₀ = 42.36 mM) . This suggests the 4-methoxypyrimidin-2-yl group in the target compound, being less sterically demanding than benzoyl, may retain or improve potency.
  • Sulfonyl Groups : Piperazine derivatives with 4-(methylsulfonyl) groups (e.g., compound 43 ) demonstrate stronger inhibition (IC₅₀ = 8.2 mM, A549 cells) than 4-(phenylsulfonyl) analogues (IC₅₀ > 50 mM) . The methoxy group in the target compound may balance hydrophobicity and electronic effects better than sulfonyl groups.
Target Specificity
  • Kinase Inhibition : Pyrimidine-containing compounds (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in ) often target kinases due to their ability to mimic ATP’s purine ring. The target compound’s pyrimidine moiety may confer similar selectivity.
  • GLUT1 Inhibition : Pyrazolyl-benzonitrile derivatives (e.g., ) exhibit activity as GLUT1 inhibitors, suggesting the benzonitrile core is versatile. The target compound’s piperazine-pyrimidine substituent may redirect specificity toward other transporters or enzymes.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Substituent IC₅₀ (HCT116) Key Target Reference
Target Compound 4-Methoxypyrimidin-2-yl N/A* Kinases (predicted)
Compound 9 4-Acetyl 1.84 mM PI3K
Compound 29 4-Benzoyl 42.36 mM PI3K
Compound 43 4-Methylsulfonyl 8.2 mM A549 cells

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